methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate
Description
Methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate is a furan-based ester derivative featuring a 2,3-dihydro-1H-inden-5-yloxy substituent. Its structure comprises a furan ring substituted at the 5-position with a methoxycarbonyl group (ester) and a methylene-linked indenyloxy moiety. The compound is closely related to 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid (CAS: EN300-227790), which has a carboxylic acid group instead of the ester . Key properties include:
- Molecular formula: C₁₅H₁₄O₄ (methyl ester form).
- Molecular weight: 258.27 g/mol (acid form: 258.27 g/mol; ester form: 272.30 g/mol assuming methyl substitution).
- Structural features: Non-chiral, 35 bonds, 11 aromatic bonds, and a fused bicyclic indene system .
Properties
IUPAC Name |
methyl 5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-16(17)15-8-7-14(20-15)10-19-13-6-5-11-3-2-4-12(11)9-13/h5-9H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGNUGAHLUSIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC3=C(CCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₅H₁₆O₃
- IUPAC Name : this compound
The structure features a furan ring and an indene moiety, which contribute to its biological properties.
Anti-inflammatory Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that compounds with similar structural features can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 1: Summary of Anti-inflammatory Studies
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of this compound against various cancer cell lines. The results indicate promising cytotoxic effects, particularly against breast cancer (T-47D) and liver cancer (HepG2) cell lines.
Table 2: Cytotoxicity Results
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammatory pathways or cellular proliferation processes. The indene moiety is believed to enhance binding affinity to these targets, thus modulating their activity.
Case Study 1: Anti-inflammatory Effects in Animal Models
In a study involving rat models subjected to induced paw edema, administration of methyl 5-[(2,3-dihydro-1H-indene)] resulted in a statistically significant reduction in swelling compared to control groups. The study highlighted the potential of this compound as a therapeutic agent for inflammatory conditions.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A series of experiments assessed the cytotoxic effects of methyl 5-[(2,3-dihydro-1H-indene)] on T-47D and HepG2 cells. The results showed that the compound induced apoptosis in these cell lines, with IC50 values indicating effective concentration levels for therapeutic applications.
Comparison with Similar Compounds
Piperazine Derivatives with Indenyloxy Substituents
A series of piperazine-based compounds (e.g., Compounds 13–25 in –3) feature the 2,3-dihydro-1H-inden-5-yloxy group linked to a phenethyl-piperazine scaffold. These compounds vary in aryl substituents (e.g., methoxy, chloro, fluoro, bromo) on the piperazine ring. Key comparisons:
Key Observations :
- Structural divergence : The piperazine derivatives are bulkier (molecular weights ~400–450 g/mol) due to the phenethyl-piperazine backbone, whereas the methyl furoate derivative is smaller (258–272 g/mol).
- Melting points : Piperazine derivatives exhibit a wide melting range (53.6–118.6°C), influenced by substituent polarity and molecular symmetry. For example, halogenated derivatives (e.g., Compound 21 with 4-Cl) show higher melting points due to enhanced intermolecular forces .
- Synthetic yields : Piperazine derivatives are synthesized via nucleophilic substitution (e.g., arylpiperazine displacement) with moderate yields (43–68%), while the methyl furoate’s synthesis (inferred from intermediates in ) likely involves etherification and esterification steps .
Indole Carboxamides and Other Heterocycles
and describe compounds with structural similarities in their fused-ring systems or functional groups:
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) (): Contains an indole-carboxamide scaffold but lacks the indenyloxy or furan groups. Its melting point (249–250°C) is significantly higher than the methyl furoate, likely due to strong hydrogen bonding from the carboxamide .
- BINA (): A cyclopentane-fused indene derivative with a biphenylcarboxylic acid group. While it shares the indene moiety, its pharmacological targeting (e.g., metabotropic glutamate receptors) suggests divergent applications compared to the methyl furoate .
Preparation Methods
Molecular Identity
The compound, with the systematic name methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate, has the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.29 g/mol . Its structure comprises a furan-2-carboxylate core esterified with methanol and functionalized at the 5-position with a (2,3-dihydro-1H-inden-5-yloxy)methyl group. Key identifiers include:
Spectral Characterization
Nuclear Magnetic Resonance (NMR) data for the analogous free acid (5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid) in DMSO-d₆ reveals:
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¹H NMR (300 MHz) : Signals at δ 7.60 (d, J = 3.5 Hz, 1H, furan H-3), 6.70 (d, J = 3.5 Hz, 1H, furan H-4), 6.85–6.75 (m, 2H, indene H-4 and H-6), 5.20 (s, 2H, OCH₂), and 2.90–2.70 (m, 4H, indene CH₂).
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¹³C NMR : Peaks corresponding to the carboxylic acid (δ 167.5), furan ring (δ 152.1, 146.8), and indene carbons (δ 125.4–109.2).
Synthesis Methodologies
Esterification of 5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic Acid
The most direct route involves esterifying the parent furoic acid with methanol. Two primary methods are documented:
Acid-Catalyzed Fischer Esterification
Procedure :
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The furoic acid (1.0 eq) is refluxed with excess methanol (10 eq) in the presence of concentrated sulfuric acid (0.1 eq) for 12–24 hours.
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The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Parameters :
Methylation Using Methyl Carbonate and Sodium Hydride
Adapted from the synthesis of related indene carboxylates, this method avoids acidic conditions:
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Reagents :
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Procedure :
Optimization Insights :
Williamson Ether Synthesis
A stepwise strategy involves constructing the ether linkage before esterification:
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Step 1 : Reaction of 5-hydroxyindane with chloromethylfuran-2-carboxylate in the presence of K₂CO₃.
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Step 2 : Esterification of the intermediate acid with methanol.
Challenges :
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Low regioselectivity during chloromethylation.
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Requires protection/deprotection steps for the furan carboxylate group.
Reaction Optimization and Scalability
Critical Parameters
Data from patent CN105461552A highlights factors influencing yield and purity:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (Toluene) | 5–7:1 mass ratio to substrate | Prevents viscosity issues |
| Methyl Carbonate | 3.5–4.5 eq | Ensures complete methylation |
| Reaction Temperature | 80–110°C (reflux) | Balances rate and decomposition |
| Sodium Hydride | 2.0–3.0 eq | Maintains basicity for deprotonation |
Purification Strategies
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Acid-Base Extraction : Removes unreacted starting materials and salts.
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Chromatography : Necessary for isolating high-purity product (>95%).
Industrial-Scale Considerations
Cost Efficiency
The methyl carbonate route reduces costs by:
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Avoiding expensive catalysts (e.g., Pd-based).
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Utilizing toluene, a low-cost solvent with favorable recycling properties.
Environmental Impact
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Waste Streams : Sodium chloride and aqueous HCl are primary byproducts, both amenable to standard neutralization protocols.
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Solvent Recovery : Toluene can be distilled and reused, minimizing environmental footprint.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, DBU (1,8-diazabicycloundec-7-ene) has been used as a base to achieve high yields (>99%) in analogous indene-ester derivatives by facilitating deprotonation and stabilizing intermediates . Optimization strategies include solvent selection (e.g., THF or DMF for polar aprotic conditions), temperature control (37–43°C for exothermic steps), and purification via flash chromatography (e.g., pentane:ethyl acetate 8:2) to isolate the product .
Q. How can analytical techniques like NMR and mass spectrometry be employed to confirm the structure of this compound?
- Methodological Answer :
- NMR : Compare chemical shifts of key functional groups (e.g., methoxy protons at δ ~3.8 ppm, dihydroindenyl protons at δ ~2.5–3.0 ppm, and furan protons at δ ~6.5–7.5 ppm) with analogous compounds .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+ at m/z 287.09 (calculated for C₁₆H₁₆O₄) and fragmentation patterns matching the furan and indene moieties .
Q. What experimental designs are suitable for studying the hydrolytic stability of the methyl ester group under physiological conditions?
- Methodological Answer : Use a split-plot design with pH (4.5, 7.4, 9.0) and temperature (25°C, 37°C) as factors. Monitor degradation via HPLC at timed intervals. Include controls (e.g., esterase enzymes) to simulate biological environments. Data analysis should employ kinetic models (e.g., first-order decay) to estimate half-lives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar furan-carboxylate derivatives?
- Methodological Answer : Perform meta-analysis of existing studies, focusing on variables such as assay type (e.g., cell-based vs. enzymatic), stereochemistry, and substituent effects (e.g., electron-withdrawing vs. donating groups). Computational docking studies (e.g., AutoDock Vina) can identify binding interactions that explain divergent results. For example, 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid shows higher receptor affinity due to chlorine’s electron-withdrawing effects .
Q. What environmental fate studies are critical for assessing the ecological impact of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic Studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
- Biotic Studies : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate EC₅₀ values.
- Degradation Pathways : Perform photolysis (UV exposure) and hydrolysis experiments to identify breakdown products.
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Synthesis : Prepare analogs with modified indene (e.g., halogenation) or furan (e.g., methylthio substitution) groups .
- Assays : Test inhibition against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
- Computational Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ values) with IC₅₀ data.
Q. What advanced chromatographic techniques are recommended for separating enantiomers or diastereomers of this compound?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phases. For diastereomers, reverse-phase HPLC (C18 column, acetonitrile:water gradient) can achieve baseline separation. Validate purity via circular dichroism (CD) or X-ray crystallography .
Key Considerations for Researchers
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., LC-MS vs. NMR for degradation products).
- Advanced Modeling : Leverage DFT calculations (e.g., Gaussian 16) to predict reactive sites for functionalization .
- Ethical Compliance : Adhere to green chemistry principles (e.g., avoid halogenated solvents) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
